molecular formula C23H20N2O4 B2410458 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 921890-35-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Número de catálogo B2410458
Número CAS: 921890-35-9
Peso molecular: 388.423
Clave InChI: HKAJMZRELUHPNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is also known as EB-104 or Edivoxetine, a pharmaceutical compound developed by Eli Lilly and Company for the treatment of depression and attention-deficit hyperactivity disorder.

Aplicaciones Científicas De Investigación

Conformational Studies

Research into the structural properties of dibenzo[b,f]heteroepin drugs, which share structural motifs with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide, has revealed insights into their solid-state conformational parameters. Studies have focused on understanding the conformational characteristics essential for interaction with receptor sites. For instance, investigations into the crystal structures of related compounds have provided valuable data on the dihedral angles, conformation of the seven-membered ring, and overall structural features critical for biological activity (Bandoli & Nicolini, 1982).

Antitumor Activity

Derivatives of dibenzo[b,f]oxepin have been explored for their antitumor activities. New compounds isolated from natural sources, such as Bulbophyllum kwangtungense, have shown promising results against human tumor cell lines. This underscores the potential of dibenzo[b,f]oxepin derivatives in cancer research and their role as leads for developing novel antitumor agents (Wu, He, & Pan, 2006).

Chemical Synthesis and Drug Development

The chemical synthesis of methoxydibenzo[b,f]oxepines and their derivatives has been an area of significant interest. Innovations in synthetic methodologies have facilitated the development of new compounds with potential medicinal applications. For example, the use of sodium azide in reactions has opened avenues for accessing new substituted dibenzo[b,f]oxepines, which could be pivotal in discovering novel therapeutic agents (Krawczyk et al., 2016).

Lipid-Lowering Profile

The exploration of dibenzoxazepine derivatives for their lipid-lowering effects in rodents has provided insights into potential therapeutic uses. Studies have shown that certain dibenzoxazepine derivatives can reduce serum total cholesterol and triglycerides, suggesting their utility in managing hyperlipidemia and associated cardiovascular risks (Wada et al., 1981).

Novel Materials and Physical Properties

The unique structural features of dibenzo[b,f][1,4]oxazepin derivatives have attracted interest not only for pharmaceutical applications but also for the development of novel materials with unusual physical properties. Research into the heterocyclic systems related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide has highlighted their potential in material science, particularly in the construction of heteropropellanes (Konstantinova et al., 2020).

Mecanismo De Acción

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in conditions related to dopamine function, such as depression and attention-deficit hyperactivity disorder.

Propiedades

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-25-18-9-5-7-11-21(18)29-20-13-12-15(14-17(20)23(25)27)24-22(26)16-8-4-6-10-19(16)28-2/h4-14H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAJMZRELUHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.